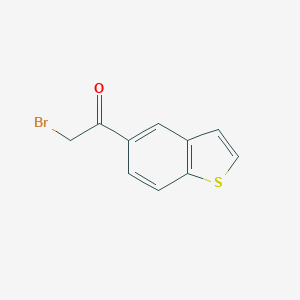

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

Description

Properties

IUPAC Name |

1-(1-benzothiophen-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPGUCRHJHYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427623 | |

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-87-9 | |

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Haloketones and the Benzothiophene Moiety

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone belongs to the class of α-haloketones, which are highly versatile building blocks in organic synthesis. Their reactivity makes them crucial precursors for a wide array of heterocyclic compounds, some of which exhibit significant biological activity. Specifically, α-haloketones are instrumental in the synthesis of HIV protease inhibitors.

The benzothiophene core is a prominent scaffold in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator raloxifene. The fusion of the benzothiophene moiety with the reactive α-bromoketone functionality in the target molecule creates a powerful synthon for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Pathway

The synthesis of this compound is most logically approached through a two-step sequence. This involves the initial acylation of benzothiophene to form the ketone precursor, followed by a selective α-bromination.

Overall Synthetic Scheme:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Material | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-Benzothiophene | 134.18 | 10.0 g | 0.0745 |

| Acetyl Chloride | 78.50 | 6.4 g (5.8 mL) | 0.0815 |

| Aluminum Chloride (anhydrous) | 133.34 | 11.9 g | 0.0892 |

| Dichloromethane (anhydrous) | - | 150 mL | - |

| Hydrochloric Acid (2M) | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (11.9 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (5.8 mL) to the stirred suspension.

-

In a separate flask, dissolve 1-benzothiophene (10.0 g) in anhydrous dichloromethane (50 mL).

-

Add the benzothiophene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(1-benzothiophen-5-yl)ethan-1-one.

Part 2: α-Bromination of the Ketone Intermediate

The second step involves the selective bromination at the α-carbon of the ketone. This reaction is typically carried out under acidic conditions to favor the formation of the enol tautomer, which is the nucleophilic species in this transformation.

Mechanism of Acid-Catalyzed α-Bromination

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A base (such as the solvent or the bromide ion) then removes an α-proton to form the enol intermediate. The electron-rich double bond of the enol attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. This mechanism ensures that only one bromine atom is introduced at the α-position.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: α-Bromination

Materials:

| Material | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-(1-Benzothiophen-5-yl)ethan-1-one | 176.23 | 5.0 g | 0.0284 |

| Bromine | 159.81 | 4.7 g (1.5 mL) | 0.0294 |

| Glacial Acetic Acid | - | 50 mL | - |

| Saturated Sodium Thiosulfate | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-benzothiophen-5-yl)ethan-1-one (5.0 g) in glacial acetic acid (50 mL).

-

Slowly add a solution of bromine (1.5 mL) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL).

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dissolve the crude solid in dichloromethane and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization of the Final Product

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons of the benzothiophene ring, a singlet for the -CH₂Br protons. Chemical shifts should be reported in ppm downfield from TMS. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the α-brominated carbon, and the aromatic carbons of the benzothiophene ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass (255.13 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |

| IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |

| Melting Point | A sharp melting point should be observed for the pure, crystalline product. |

Safety and Handling

Chemical Safety:

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield. Accidental contact with skin or eyes requires immediate and prolonged flushing with water, followed by medical attention. Inhalation can be fatal.

-

Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.

-

Acetyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.

-

Dichloromethane: A suspected carcinogen. Use with adequate ventilation.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

-

Emergency procedures for chemical spills and exposures should be in place.

Conclusion

The synthesis of this compound is a straightforward yet powerful demonstration of fundamental organic reactions. A successful synthesis relies on the careful execution of a Friedel-Crafts acylation followed by a selective α-bromination. The resulting α-haloketone is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthetic sequence.

References

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

A Comprehensive Technical Guide to 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (CAS Number 1131-87-9): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] This heterocyclic scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications spanning anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic domains.[2][3] The unique electronic properties of the benzothiophene ring system allow for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics.[4] At the heart of this chemical versatility lies the strategic functionalization of the benzothiophene core, a process often initiated with reactive intermediates such as 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. This α-haloketone is a valuable building block, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and utility in synthetic chemistry.

Physicochemical Properties

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1131-87-9 | [5] |

| Molecular Formula | C₁₀H₇BrOS | [5] |

| Molecular Weight | 255.13 g/mol | [5] |

| Appearance | Off-white to slight yellow solid | [6] |

| Purity | Typically ≥95% | [5] |

Proposed Synthesis Pathway

The synthesis of this compound is logically approached as a two-step process, commencing with the Friedel-Crafts acylation of benzothiophene, followed by a regioselective α-bromination of the resulting ketone.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of Benzothiophene

The initial step involves the introduction of an acetyl group onto the benzothiophene ring. Friedel-Crafts acylation is a classic and effective method for this transformation.[7] The regioselectivity of this reaction on the benzothiophene nucleus is highly dependent on the reaction conditions. While acylation of thiophene typically favors the 2-position due to the greater stabilization of the cationic intermediate, the substitution pattern on the benzene ring of benzothiophene can be directed.[8][9] For the synthesis of the 5-acetyl derivative, specific conditions are required to favor acylation on the benzene portion of the molecule.

Experimental Protocol (Proposed):

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add acetyl chloride dropwise.

-

After the formation of the acylium ion complex, a solution of benzothiophene in the same solvent is added slowly, maintaining the low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product, 1-(1-benzothiophen-5-yl)ethanone, is purified by recrystallization or column chromatography.

Step 2: α-Bromination of 1-(1-Benzothiophen-5-yl)ethanone

The second step is the regioselective bromination of the methyl group of the acetyl moiety to yield the desired α-bromoketone. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the α-bromination of aryl ketones, often in the presence of a radical initiator or an acid catalyst.[10][11] This method is generally preferred over the use of elemental bromine due to its milder reaction conditions and higher selectivity.[7]

Experimental Protocol (Proposed):

-

Dissolve 1-(1-benzothiophen-5-yl)ethanone in a suitable solvent such as carbon tetrachloride or methanol.[1][11]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst (e.g., p-toluenesulfonic acid).[1][12]

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons (Benzothiophene Ring): Multiple signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution at the 5-position.

-

Methylene Protons (-CH₂Br): A characteristic singlet for the two protons of the bromomethyl group is expected to appear in the range of δ 4.4-4.6 ppm.[12]

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal for the ketone carbonyl carbon is anticipated around δ 190-192 ppm.[12]

-

Aromatic Carbons: A series of signals corresponding to the carbons of the benzothiophene ring will be present in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately δ 30-31 ppm.[12]

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The expected molecular weight is 255.13 g/mol .

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.[12]

-

Bands corresponding to C-H stretching of the aromatic ring will appear around 3000-3100 cm⁻¹.

-

C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.

Reactivity and Synthetic Applications: The Hantzsch Thiazole Synthesis

The primary utility of this compound lies in its reactivity as an electrophile. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic transformations, most notably in the construction of heterocyclic ring systems.

A classic and highly valuable application is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[15][16] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[17]

Caption: Hantzsch synthesis of an aminothiazole derivative.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion.[18]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion.

-

Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.[18]

Experimental Protocol (General):

-

In a suitable solvent such as ethanol, dissolve this compound and thiourea.[1]

-

The reaction mixture is typically heated to reflux for a specified period until the reaction is complete.

-

Upon cooling, the thiazole product, often as a hydrobromide salt, may precipitate from the solution.

-

Neutralization with a weak base, such as sodium carbonate, will yield the free base of the aminothiazole, which can then be isolated by filtration.[1]

Safety and Handling

As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide array of more complex molecules, particularly those containing the medicinally relevant benzothiophene scaffold. Its synthesis, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is achievable through established synthetic methodologies. The inherent reactivity of the α-bromoketone functionality, particularly in reactions such as the Hantzsch thiazole synthesis, underscores its value to the research and drug development community. This guide provides a foundational understanding of this key building block, empowering scientists to leverage its potential in the pursuit of novel chemical entities with therapeutic promise.

References

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2018).

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.

-

Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

- Gunturu, S., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemical Sciences, 126(5), 1481-1488.

- Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. RSC.

-

PubChem. (n.d.). 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

- Roy, A., et al. (2020). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 5(35), 22359-22371.

- Vekariya, R. H., et al. (2015). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Current Microwave Chemistry, 2(1), 61-69.

- Ohta, S., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3379.

- Li, X., et al. (2024).

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

- Okuma, K., et al. (2012). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Organic Chemistry, 2(3), 245-251.

-

ResearchGate. (n.d.). Synthetic concept via Friedel‐Crafts acylation was not successfully applied. Retrieved from [Link]

- Zhang, Y., et al. (2014). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. Journal of the Chinese Chemical Society, 61(2), 209-214.

- Alper, H., et al. (2006). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 71(23), 8869-8875.

- Sang, R., Noble, A., & Aggarwal, V. K. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S‐Oxides with Boronic Esters.

- Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w

- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Chen, K., et al. (2023). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 10(15), 3747-3752.

- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 33.

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

ResearchGate. (n.d.). Figure S28. 13 C NMR spectrum of 1-(Naphthalen-2-yl)ethanone oxime (2n). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 2-BROMO-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 613-54-7 [matrix-fine-chemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-bromo-1-(naphthalen-2-yl)ethan-1-one 95% | CAS: 613-54-7 | AChemBlock [achemblock.com]

- 9. youtube.com [youtube.com]

- 10. chemscene.com [chemscene.com]

- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]

- 13. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 14. rsc.org [rsc.org]

- 15. synarchive.com [synarchive.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) [np-mrd.org]

- 18. youtube.com [youtube.com]

A Technical Guide to 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delineate its core physicochemical properties, propose a validated synthetic pathway with mechanistic insights, and explore its strategic application as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique reactivity and structural attributes of this compound.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic properties. Its presence in several FDA-approved drugs underscores its importance in modern pharmacology. Notable examples include the selective estrogen receptor modulators (SERMs) raloxifene and arzoxifene, the antipsychotic agent brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1] The benzothiophene moiety's planarity, aromaticity, and ability to engage in various non-covalent interactions contribute to its successful application as a pharmacophore.

The subject of this guide, this compound, is not an end-product but a crucial synthetic intermediate. It combines the stable benzothiophene nucleus with a highly reactive α-bromo ketone functional group. This group serves as a potent electrophilic handle, enabling chemists to readily introduce the benzothiophene scaffold into larger, more complex molecular architectures through reactions like nucleophilic substitution. This versatility makes it an invaluable tool for generating libraries of novel compounds for biological screening and lead optimization.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrOS | [2][3] |

| Molecular Weight | 255.13 g/mol | [2][3] |

| CAS Number | 1131-87-9 | [3][4] |

| IUPAC Name | 1-(1-benzothiophen-5-yl)-2-bromoethan-1-one | |

| Synonyms | 1-Benzo[b]thien-5-yl-2-bromo-ethanone, 5-Bromoacetylbenzo[b]thiophene | [2][3] |

| InChI Key | NTQPGUCRHJHYIA-UHFFFAOYSA-N | [2] |

| SMILES | BrCC(=O)C1=CC=C2SC=CC2=C1 | [2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Thiophene Ring S7 [pos="2.2,0!", label="S"]; C8 [pos="1.73,1!", label="CH"]; C9 [pos="2.6,0.5!", label=" "]; // Dummy for bond angle C10 [pos="2.6,-0.5!", label=" "]; // Dummy for bond angle C11 [pos="1.73,-1!", label="CH"];

// Ketone and Bromoethyl group attached to C3 C12 [pos="-1.73,-1!", label="C"]; O13 [pos="-1.73,-1.8!", label="O"]; C14 [pos="-2.6, -0.5!", label="CH₂"]; Br15 [pos="-3.5, -1!", label="Br"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C5 -- C11; C6 -- C8; C8 -- S7 -- C11; C3 -- C12; C12 -- O13 [style=double]; C12 -- C14; C14 -- Br15;

// Benzene double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of α-halo ketones is a cornerstone of organic chemistry. A robust and common method for preparing this compound involves a two-step sequence: Friedel-Crafts acylation followed by α-bromination, or a more direct one-step Friedel-Crafts acylation using bromoacetyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction is a classic method for attaching an acyl group to an aromatic ring. In this case, 1-benzothiophene is acylated at the C5 position.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Causality: The Friedel-Crafts reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure regioselectivity.

-

-

Addition of Acylating Agent: Slowly add bromoacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: Dissolve 1-benzothiophene (1.0 equivalent) in DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl.

-

Causality: The acidic water hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

-

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic precursor. The carbon atom bonded to the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: Role as a key building block in drug discovery workflows.

Key Reaction Pathways:

-

Synthesis of Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are common motifs in pharmacologically active molecules.

-

Hantzsch Thiazole Synthesis: Condensation with a thioamide provides a straightforward route to 2,4-disubstituted thiazoles, another important heterocyclic core.

-

Synthesis of Esters (Favorskii Rearrangement): Treatment with a base like sodium hydroxide or an alkoxide can lead to the formation of esters or carboxylic acids via rearrangement.

-

Alkylation of Heterocycles: Nitrogen atoms within other heterocyclic rings (e.g., imidazole, pyrazole) can be alkylated to link the benzothiophene moiety, creating complex fused or linked systems.

By employing these synthetic strategies, researchers can rapidly generate a diverse library of novel molecules built around the benzothiophene scaffold. These libraries are essential for screening against various biological targets, including enzymes, receptors, and ion channels, to identify new hit and lead compounds for therapeutic development.[5]

Safety and Handling

As an α-bromo ketone, this compound should be handled with care. Compounds of this class are typically lachrymatory (tear-inducing), corrosive, and potent alkylating agents.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide provides general safety information. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₀H₇BrOS and a molecular weight of 255.13 g/mol .[2][3] More than just a set of properties, it represents a strategic tool for the modern medicinal chemist. Its predictable synthesis and the targeted reactivity of its α-bromo ketone group provide a reliable and efficient pathway for elaborating the medicinally significant benzothiophene core. Its application facilitates the exploration of chemical space, enabling the discovery of next-generation therapeutics for a wide range of diseases.

References

-

This compound, 97%, Thermo Scientific. Fishersci.ca. Available at: [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]

-

An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

Characterizing the Solubility of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: A Framework for Preclinical Development

An In-depth Technical Guide for Researchers

Abstract

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is an advanced heterocyclic ketone intermediate, pivotal in the synthesis of various pharmacologically active molecules. Its progression through the drug discovery pipeline—from reaction optimization and purification to formulation for screening assays—is critically dependent on a thorough understanding of its solubility in organic solvents. The absence of consolidated public data on this specific molecule necessitates a structured, first-principles approach to solubility determination.

This technical guide provides researchers, chemists, and formulation scientists with a comprehensive framework for systematically evaluating the solubility of this compound. We move beyond simple data reporting to establish a robust methodology grounded in physical chemistry principles. This document outlines the theoretical prediction of solubility based on molecular structure, presents a detailed protocol for experimental determination using the reliable shake-flask method, and discusses the practical application of the acquired data in a drug development context.

Theoretical Foundation: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility is governed by the balance of intermolecular forces between the solute and the solvent. To anticipate the behavior of this compound, we must first analyze its structural features.

-

1-Benzothiophene Core: This fused aromatic heterocyclic system is largely nonpolar and hydrophobic. It will favor interactions with solvents that have aromatic or nonpolar characteristics through van der Waals forces and π-π stacking.

-

Keto Group (-C=O): The carbonyl group introduces significant polarity and a hydrogen bond acceptor site. This feature promotes solubility in polar solvents.

-

α-Bromo Substituent (-CH₂Br): The bromine atom adds to the molecule's molecular weight and polarizability, but it does not act as a hydrogen bond donor. Its primary effect is to increase the dipole moment of the ethanone side chain.

Predicted Solubility Profile: The molecule presents a dichotomous nature: a large, nonpolar aromatic core appended with a polar side chain. This structure suggests that this compound will exhibit limited solubility in highly nonpolar solvents (e.g., alkanes) and also in highly polar, protic solvents that rely heavily on hydrogen bonding networks (e.g., water). Its optimal solubility is anticipated in polar aprotic solvents that can accommodate both its polar and nonpolar regions.

Solvent Selection for Solubility Screening

A strategic selection of solvents from different classes is essential for building a comprehensive solubility profile. The following table outlines a recommended panel of solvents, categorized by their polarity, which provides a rational basis for experimental work.

| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |

| Nonpolar | Toluene | 2.4 | 111 | Represents aromatic, nonpolar systems; potential for π-π interactions. |

| Heptane | 0.1 | 98 | Represents aliphatic, nonpolar systems; establishes a baseline for low solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for a wide range of organic compounds, good for initial tests. |

| Tetrahydrofuran (THF) | 4.0 | 66 | Strong dipole moment, capable of dissolving compounds with mixed polarity. | |

| Acetonitrile (MeCN) | 5.8 | 82 | Highly polar, useful for both reactions and analytical (HPLC) purposes. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful, highly polar solvent, often used for stock solutions in biological screening. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | 82 | A common alcohol with both polar (hydroxyl) and nonpolar (alkyl) character. |

| Methanol (MeOH) | 5.1 | 65 | A highly polar alcohol, tests the impact of hydrogen bond donation from the solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that ensures the solvent is fully saturated with the solute, providing a definitive solubility value under specified conditions.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typical.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the slurry to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Do not centrifuge unless necessary, as this can induce temperature changes.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be integrated:

-

Visual Confirmation: After equilibration, a visible excess of solid must remain in the vial.

-

Time-to-Equilibrium Study: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and equilibrium has been achieved.

-

Purity Analysis: The purity of the starting material should be confirmed, as impurities can significantly affect solubility measurements.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Interpreting and Applying Solubility Data

The quantitative data generated from this protocol provides actionable insights for various stages of drug development.

Reaction Chemistry

High solubility in a solvent like THF or DCM suggests these are excellent candidates for reaction media, ensuring the starting material is fully dissolved and available for reaction. Conversely, low solubility in heptane indicates it could be a suitable anti-solvent for inducing crystallization during product purification.

Purification and Isolation

A steep solubility gradient between two miscible solvents is ideal for recrystallization. For example, if the compound is highly soluble in hot methanol but poorly soluble in cold methanol, this solvent is a prime candidate for purification. For chromatographic purification, the solubility data informs the choice of the "strong" solvent in the mobile phase.

In Vitro and In Vivo Screening

For biological assays, compounds are typically stored as high-concentration stock solutions in DMSO. Determining the maximum solubility in DMSO is critical to prevent the compound from precipitating in the stock solution or upon dilution into aqueous assay buffers. This avoids artifacts and ensures accurate pharmacological data.

Conclusion

While direct solubility data for this compound is not readily published, a systematic and scientifically rigorous approach can quickly and reliably fill this knowledge gap. By combining theoretical structural analysis with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, trustworthy data needed to make informed decisions. This framework not only solves the immediate challenge of solvent selection but also establishes a foundational dataset that will support the entire lifecycle of the molecule, from the chemist's bench to preclinical evaluation.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

The National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Compound Management. NCBI Bookshelf. [Link]

Characterization of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: A Spectroscopic Guide

Molecular Structure and Spectroscopic Overview

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone possesses a benzothiophene core, a key scaffold in many biologically active molecules. The structural features, including the aromatic protons of the benzothiophene ring system, the carbonyl group, and the alpha-brominated methylene group, each provide a unique signature in different spectroscopic techniques. Understanding these signatures is crucial for confirming the identity and purity of the synthesized compound.

Molecular Formula: C₁₀H₇BrOS

Molecular Weight: 255.13 g/mol

CAS Number: 1131-87-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring and the methylene protons adjacent to the bromine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (Benzothiophene) | 7.0 - 8.5 | m | - | Protons on the benzothiophene ring will appear in the aromatic region, with their exact shifts and multiplicities depending on their substitution pattern and coupling to neighboring protons. |

| -CH₂Br | 4.5 - 5.0 | s | - | The methylene protons are deshielded by both the adjacent carbonyl group and the electronegative bromine atom, resulting in a downfield shift. A singlet is expected as there are no adjacent protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 195 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| Aromatic (Benzothiophene) | 120 - 145 | The sp² hybridized carbons of the benzothiophene ring will resonate in this region. |

| -CH₂Br | 30 - 40 | The carbon of the methylene group is attached to an electronegative bromine atom, causing a downfield shift compared to a standard alkyl carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-220 ppm

-

-

Processing: Fourier transform, phase correct, and reference the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The key functional groups in this compound, the carbonyl group and the aromatic ring, will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aryl ketone is a strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These absorptions are due to the carbon-carbon stretching vibrations within the benzothiophene ring. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-Br | 500 - 600 | Medium to Strong | The carbon-bromine stretching vibration appears in the fingerprint region of the spectrum. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The peaks will be at m/z 254 and 256.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl group can break, leading to the formation of a benzothiophenoyl cation (C₉H₅OS⁺) at m/z 161.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 175.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. This guide has outlined the expected spectroscopic data and provided standardized protocols for their acquisition. While the presented data is predictive, it serves as a robust framework for researchers working with this and structurally related compounds.

References

- Vertex AI Search. This compound.

- Fisher Scientific. This compound, 97%, Thermo Scientific.

The Pharmacological Potential of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural rigidity, combined with the electronic properties conferred by the sulfur atom, provides a versatile platform for the design of novel therapeutic agents. The inherent stability and rich chemistry of the benzothiophene nucleus allow for extensive functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[2] This guide provides an in-depth exploration of the significant biological activities exhibited by benzothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. From anticancer and antimicrobial to anti-inflammatory applications, benzothiophene derivatives continue to be a focal point of research for the development of next-generation therapeutics.[3]

I. Anticancer Activity: Targeting the Machinery of Malignancy

Benzothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines through diverse mechanisms of action.[1][4] These compounds interfere with critical cellular processes essential for tumor growth and survival, including cell division, signaling pathways, and programmed cell death.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of benzothiophene derivatives stems from their ability to interact with multiple molecular targets within cancer cells. Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Several benzothiophene analogs act as potent inhibitors of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[1][5][6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][6][8] This mechanism is particularly significant as it can overcome resistance mechanisms associated with other microtubule-targeting agents like taxanes and vinca alkaloids.[4]

-

Multi-Kinase Inhibition: A significant breakthrough has been the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[9][10][11][12] These compounds have shown potent inhibitory activity against several kinases implicated in cancer progression, including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[9][10] By simultaneously targeting multiple signaling pathways, these derivatives can combat the development of chemoresistance, a major challenge in cancer therapy.[9][11]

-

Induction of Apoptosis: Benzothiophene derivatives can trigger programmed cell death, or apoptosis, through various pathways. Some derivatives induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, and CASP9, while downregulating anti-apoptotic proteins like Bcl-2.[13][14] Another mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[2][15]

-

Inhibition of the RhoA/ROCK Pathway: Recent studies have identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in tumor cell proliferation, migration, and invasion.[16]

B. Data Summary: Anticancer Activity of Representative Benzothiophene Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference(s) |

| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Compound 6d | L1210, FM3A, Molt/4, CEM | 0.09 - 0.76 nM | Tubulin Polymerization Inhibition | [5] |

| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 µM | Multi-kinase Inhibition (Clk4, DRAK1, haspin, etc.) | [9] |

| Benzothiophene Acrylonitrile | Compounds 5, 6, 13 | NCI-60 Panel | 10 - 100 nM | Tubulin Polymerization Inhibition | [4] |

| Benzodithiophene | NSC656243 | NB4 (Leukemia) | Not specified | Induction of Differentiation and Apoptosis | [13] |

| Benzo(b)thiophenesulphonamide 1,1-dioxide | BTS derivatives | CCRF-CEM (Leukemia) | Not specified | ROS-mediated Apoptosis | [2] |

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[18]

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzothiophene derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

D. Visualization: Signaling Pathway for Benzothiophene-Induced Apoptosis

Caption: Benzothiophene derivatives induce apoptosis through both intrinsic and extrinsic pathways.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[21][22]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of benzothiophene derivatives are attributed to several mechanisms, including:

-

Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit key microbial enzymes. For instance, fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, an essential enzyme in glycolysis.[4]

-

Disruption of Cell Membrane Integrity: While some benzothiophenes exhibit limited activity against Gram-negative bacteria alone, their efficacy can be significantly enhanced when co-administered with membrane-permeabilizing agents like polymyxin B.[13][21] This suggests that these derivatives may act on intracellular targets once the outer membrane barrier is breached.

-

Inhibition of Biofilm Formation: The ability to inhibit hyphal development in fungi like Candida species indicates that benzothiophene derivatives may interfere with biofilm formation, a critical virulence factor.[13][21]

B. Data Summary: Antimicrobial Activity of Representative Benzothiophene Derivatives

| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL or µM) | Reference(s) |

| Novel Benzothiophene Derivatives | Various | Candida albicans, Candida tropicalis | 32 - 64 | [13][21] |

| Novel Benzothiophene Derivatives | Various (with Polymyxin B) | Escherichia coli | 8 - 64 | [13][21] |

| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 1.11 µM | [23] |

| Fluorinated Benzothiophene-Indole Hybrids | Compounds 3c, 3f | MRSA, MSSA | 2.25 - 2.75 | [24] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[25][26][27]

Principle: A standardized inoculum of a bacterium is spread on an agar plate, and paper disks impregnated with a specific concentration of an antimicrobial agent are placed on the surface. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[26]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) culture.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[25]

-

-

Inoculation of the Agar Plate:

-

Use a sterile cotton swab to inoculate a Mueller-Hinton agar plate. Dip the swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[25][26]

-

-

Application of Antimicrobial Disks:

-

Aseptically place paper disks impregnated with the benzothiophene derivatives onto the inoculated agar surface.

-

Ensure that the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[25]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate them at 35-37°C for 16-24 hours.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[26]

-

Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

D. Visualization: Workflow for Antimicrobial Susceptibility Testing

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzodithiophenes induce differentiation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oiccpress.com [oiccpress.com]

- 15. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. clyte.tech [clyte.tech]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Research Portal [ircommons.uwf.edu]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hardydiagnostics.com [hardydiagnostics.com]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. asm.org [asm.org]

The Organic Chemist's Guide to Benzothiophene Synthesis: A Technical Review

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance organic materials.[1][2] Its unique electronic properties and ability to engage in critical biological interactions have driven extensive research into its chemical synthesis.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing the benzothiophene core. We will move beyond simple procedural lists to explore the underlying mechanistic principles, compare the strategic advantages of classical and modern methods, and provide detailed, actionable protocols for key transformations. This review covers seminal named reactions, modern transition-metal-catalyzed cross-couplings, and emerging C-H activation strategies, offering a holistic view of this vital area of synthetic chemistry.

Introduction: The Significance of the Benzothiophene Nucleus

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1][5] This bicyclic system is not merely a structural curiosity; it is a "privileged scaffold" in drug discovery. The electron-rich sulfur atom and planar structure often enhance binding affinity to various enzymes and receptors, while also improving the pharmacokinetic profile of parent molecules.[3][4]

The therapeutic reach of benzothiophene derivatives is broad, with applications as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents.[2][6] Prominent examples of benzothiophene-based drugs include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis.[1][7]

-

Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma.[1]

-

Sertaconazole: An antifungal medication.[1]

Given this profound biological importance, the development of efficient, versatile, and scalable synthetic routes to substituted benzothiophenes is a paramount objective in modern organic chemistry. This guide will systematically explore the major synthetic avenues available to the practicing chemist.

Foundational Strategies: Classical Name Reactions

The construction of the benzothiophene core has long been achieved through powerful cyclization reactions, many of which remain relevant for specific substitution patterns. These methods typically involve the formation of a key carbon-sulfur bond followed by an intramolecular cyclization/aromatization sequence.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for creating 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further elaborated to form the benzothiophene ring.[8] The core reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[8][9]

Mechanistic Rationale: The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions.[8] First, the deprotonated thioglycolate attacks the alkyne. A subsequent intramolecular addition to the ester carbonyl, followed by elimination, leads to the cyclized product. The choice of base (e.g., sodium alkoxide) is critical to facilitate the initial deprotonation without promoting unwanted side reactions like ester saponification.

Diagram 1: General Workflow for Fiesselmann Synthesis

Caption: A simplified workflow of the Fiesselmann thiophene synthesis.

Electrophilic and Acid-Catalyzed Cyclizations

A common and direct approach involves the cyclization of precursors that already contain the benzene ring and a sulfur-containing side chain. Lewis acids or strong protic acids are frequently used to promote the key intramolecular electrophilic attack onto the aromatic ring.[3]

For instance, the cyclodehydration of an aryl thioacetyl compound can be an important step, as seen in intermediates for Raloxifene synthesis.[10]

Causality in Action: The choice of acid is crucial. A strong Lewis acid like aluminum chloride (AlCl₃) can coordinate to a carbonyl oxygen, rendering the adjacent carbon highly electrophilic and primed for cyclization.[10] In other cases, protic acids like methanesulfonic acid can protonate a key functional group to initiate the ring-closing cascade.[10] The reaction temperature must be carefully controlled to provide sufficient energy for the cyclization while preventing acid-mediated decomposition.

The Modern Era: Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis revolutionized benzothiophene synthesis, offering milder conditions, superior functional group tolerance, and access to previously difficult-to-make derivatives.[6][11] Palladium-catalyzed reactions, in particular, have become a dominant force in this field.[12][13][14]

Palladium-Catalyzed Annulation and Cross-Coupling

Palladium catalysts excel at forming C-S and C-C bonds, the two critical linkages required to build the benzothiophene scaffold. A powerful strategy involves the annulation (ring-forming) reaction between an aryl sulfide and an alkyne.[15]

Mechanistic Insight: A typical catalytic cycle might involve:

-

Oxidative Addition: The palladium(0) catalyst inserts into an aryl C-H or C-X (X = halide) bond.

-

Alkyne Insertion: The alkyne coordinates to and inserts into the Pd-Aryl bond.

-

Intramolecular C-S Coupling/Reductive Elimination: The key ring-closing step occurs, forming the benzothiophene product and regenerating the Pd(0) catalyst.

This approach is highly convergent and allows for significant diversity from readily available starting materials.[15]

Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Annulation

Caption: A conceptual catalytic cycle for benzothiophene synthesis.

The Frontier: C-H Activation Strategies

The most atom-economical and elegant methods involve the direct functionalization of C-H bonds.[11] Transition metals, including palladium, rhodium, and silver, can catalyze the coupling of an aromatic C-H bond with a sulfur-containing partner, or facilitate an intramolecular C-H/C-S cyclization.[11][16][17]

For example, a novel Ag(I)-C-H activation-based methodology enables the C2-arylation of benzothiophenes at near-room temperature, overcoming the high temperatures often required in other methods.[16] This mildness significantly expands the scope of compatible functional groups.[16]

Expert Insight: The challenge in C-H activation is selectivity. In a complex molecule with many C-H bonds, the catalyst must be guided to the correct position. This is often achieved using a directing group or by exploiting the inherent electronic biases of the substrate. The development of catalyst systems that operate under mild conditions is a key area of ongoing research, as it allows for the synthesis of highly functionalized and delicate molecules.[16]

Comparative Analysis of Synthetic Routes

Choosing the right synthetic strategy depends on the target molecule's substitution pattern, the availability of starting materials, and the required scale.

| Method | Key Precursors | Advantages | Disadvantages |

| Classical Cyclizations | Substituted thiophenols, aryl thio-ketones | Inexpensive starting materials, well-established procedures. | Often requires harsh conditions (strong acids, high temps), limited functional group tolerance. |

| Pd-Catalyzed Coupling | o-Halo-alkynylbenzenes, aryl sulfides, alkynes | High functional group tolerance, mild conditions, high yields, convergent.[12][15] | Catalyst cost, ligand sensitivity, potential for metal contamination in final product. |

| C-H Activation | Substituted arenes, sulfur sources | High atom economy, reduces pre-functionalization steps, novel disconnections.[11] | Catalyst development is ongoing, regioselectivity can be a challenge, substrate scope may be limited. |

Detailed Experimental Protocol: A Case Study

The following protocol is an example of a modern, copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes, illustrating the principles of in-situ sulfur incorporation followed by cyclization.[18]

Synthesis of 2-Benzoylbenzo[b]thiophene from 2'-Iodochalcone [18]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2'-iodochalcone (1.0 mmol), potassium ethyl xanthate (1.2 mmol), and Copper(II) acetate (Cu(OAc)₂, 10 mol%).

-

Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.

-

Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 12 hours), monitoring progress by Thin Layer Chromatography (TLC). The causality here is that the temperature needs to be high enough to facilitate both the initial C-S bond formation and the subsequent intramolecular cyclization catalyzed by the copper salt.

-

Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-acylbenzo[b]thiophene.[19]

Case Study: Synthesis of the Raloxifene Core

Raloxifene, a cornerstone drug for osteoporosis, features a 2-aryl-6-hydroxybenzothiophene core.[7] Its synthesis highlights the practical application of benzothiophene-forming reactions. A key step often involves a Friedel-Crafts acylation to install the benzoyl group at the 3-position, followed by demethylation and further elaboration.[10]

A common disconnection involves the cyclodehydration of an aryl thioacetyl compound to first form the core 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene intermediate.[10]

Diagram 3: Retrosynthetic Logic for Raloxifene Core